molecular formula C23H32N2O3 B6069169 2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6069169
M. Wt: 384.5 g/mol
InChI Key: VKRWFKKSEAFEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been investigated for its potential as a treatment for various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and epilepsy.

Mechanism of Action

The exact mechanism of action of 2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of inflammatory mediators, and regulation of ion channels. It has also been found to interact with various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors.
Biochemical and Physiological Effects:
2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and enhance mood. It has also been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, its complex mechanism of action and potential side effects make it challenging to study in laboratory experiments. It also requires specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of 2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the elucidation of its exact mechanism of action, which could lead to the development of more targeted therapies. Further studies are also needed to determine its safety and efficacy in human subjects. Overall, the potential therapeutic applications of this compound make it an exciting area of research for the development of new treatments for various neurological disorders.

Synthesis Methods

The synthesis of 2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 3-methoxybenzaldehyde, 4-methoxy-3-methylbenzylamine, and 2-hydroxyethylpiperazine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The synthesis of this compound has been optimized for high yield and purity, and it can be easily scaled up for large-scale production.

properties

IUPAC Name

2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-18-13-20(7-8-23(18)28-3)16-25-11-10-24(17-21(25)9-12-26)15-19-5-4-6-22(14-19)27-2/h4-8,13-14,21,26H,9-12,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRWFKKSEAFEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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